molecular formula C22H41NO8 B604966 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane CAS No. 1807503-91-8

2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane

Cat. No.: B604966
CAS No.: 1807503-91-8
M. Wt: 447.57
InChI Key: AGLASZLADDHYAZ-UHFFFAOYSA-N
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Description

2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane is a non-PEG crosslinker. Crosslinkers may be useful in the development of antibody drug conjugates.

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the synthesis of protacs . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker . PROTACs work by bringing the target protein and an E3 ubiquitin ligase into close proximity. This causes the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome . The specific interactions of C-NH-Boc-C-Bis-(C-PEG1-Boc) with its targets would depend on the specific PROTAC molecule it is part of.

Biochemical Pathways

The compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By facilitating the degradation of specific target proteins, it can influence various biochemical pathways depending on the function of the target protein.

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO8/c1-20(2,3)29-17(24)10-12-27-14-16(23-19(26)31-22(7,8)9)15-28-13-11-18(25)30-21(4,5)6/h16H,10-15H2,1-9H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLASZLADDHYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103289
Record name Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807503-91-8
Record name Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807503-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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